molecular formula C12H10N2O3 B15148713 4-Oxo-6-phenyl-4h-pyran-2-carbohydrazide

4-Oxo-6-phenyl-4h-pyran-2-carbohydrazide

Cat. No.: B15148713
M. Wt: 230.22 g/mol
InChI Key: NUCSISJFCXJCPW-UHFFFAOYSA-N
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Description

4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide is a heterocyclic compound with a pyran ring structure. It is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide typically involves the reaction of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid
  • 4-Oxo-6-styryl-4H-pyran-2-carbonitrile
  • 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar pyran derivatives.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-oxo-6-phenylpyran-2-carbohydrazide

InChI

InChI=1S/C12H10N2O3/c13-14-12(16)11-7-9(15)6-10(17-11)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,16)

InChI Key

NUCSISJFCXJCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)NN

Origin of Product

United States

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